molecular formula C17H17NO2 B12631194 3-(4-Methoxyphenyl)-3-(2-methylphenyl)prop-2-enamide CAS No. 920986-08-9

3-(4-Methoxyphenyl)-3-(2-methylphenyl)prop-2-enamide

Cat. No.: B12631194
CAS No.: 920986-08-9
M. Wt: 267.32 g/mol
InChI Key: WGFRGGZKQCMKLL-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-3-(2-methylphenyl)prop-2-enamide is an organic compound that belongs to the class of amides This compound features a prop-2-enamide backbone with two aromatic rings, one substituted with a methoxy group and the other with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-3-(2-methylphenyl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and 2-methylbenzaldehyde.

    Formation of Intermediate: The aldehydes undergo a condensation reaction with an appropriate amine to form the corresponding imine intermediates.

    Reduction: The imine intermediates are then reduced to form the corresponding amines.

    Amide Formation: The final step involves the reaction of the amines with acryloyl chloride under basic conditions to form the desired amide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) for the reduction step.

    Continuous Flow Reactors: To enhance the efficiency and yield of the reactions.

    Purification: Techniques such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-3-(2-methylphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The double bond in the prop-2-enamide backbone can be reduced to form a saturated amide.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Substitution: Reagents such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of saturated amides.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-3-(2-methylphenyl)prop-2-enamide depends on its specific application:

    Biological Activity: It may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.

    Chemical Reactivity: The compound’s reactivity is influenced by the presence of electron-donating and electron-withdrawing groups on the aromatic rings.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Hydroxyphenyl)-3-(2-methylphenyl)prop-2-enamide: Similar structure but with a hydroxyl group instead of a methoxy group.

    3-(4-Methoxyphenyl)-3-phenylprop-2-enamide: Lacks the methyl group on the second aromatic ring.

    3-(4-Methoxyphenyl)-3-(2-chlorophenyl)prop-2-enamide: Contains a chlorine atom instead of a methyl group on the second aromatic ring.

Uniqueness

3-(4-Methoxyphenyl)-3-(2-methylphenyl)prop-2-enamide is unique due to the specific combination of methoxy and methyl substituents on the aromatic rings, which can influence its chemical reactivity and biological activity.

Properties

CAS No.

920986-08-9

Molecular Formula

C17H17NO2

Molecular Weight

267.32 g/mol

IUPAC Name

3-(4-methoxyphenyl)-3-(2-methylphenyl)prop-2-enamide

InChI

InChI=1S/C17H17NO2/c1-12-5-3-4-6-15(12)16(11-17(18)19)13-7-9-14(20-2)10-8-13/h3-11H,1-2H3,(H2,18,19)

InChI Key

WGFRGGZKQCMKLL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=CC(=O)N)C2=CC=C(C=C2)OC

Origin of Product

United States

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